
2-(Chloromethyl)-3-methoxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is an organic compound that belongs to the class of isonicotinaldehydes This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to the isonicotinaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde typically involves the chloromethylation of 3-methoxyisonicotinaldehyde. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, and the aldehyde group is attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methoxyisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of 2-(Chloromethyl)-3-methoxyisonicotinic acid.
Reduction: Formation of 2-(Chloromethyl)-3-methoxyisonicotinalcohol.
Scientific Research Applications
2-(Chloromethyl)-3-methoxyisonicotinaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: It is used in the development of advanced materials with specific chemical and physical properties.
Biological Studies: It is employed in the study of biochemical pathways and molecular interactions.
Industrial Chemistry: It is utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methoxyisonicotinaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The aldehyde group can undergo reactions with amino groups in proteins, affecting their activity and stability. These interactions can influence biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-4-methoxyisonicotinaldehyde
- 2-(Chloromethyl)-3-methoxybenzaldehyde
- 2-(Chloromethyl)-3-methoxyphenylacetaldehyde
Uniqueness
2-(Chloromethyl)-3-methoxyisonicotinaldehyde is unique due to the specific positioning of the chloromethyl and methoxy groups on the isonicotinaldehyde core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the methoxy group can influence the electronic properties of the molecule, affecting its interactions with other chemical species.
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-6(5-11)2-3-10-7(8)4-9/h2-3,5H,4H2,1H3 |
InChI Key |
ZCAUANAGPRWGTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1CCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



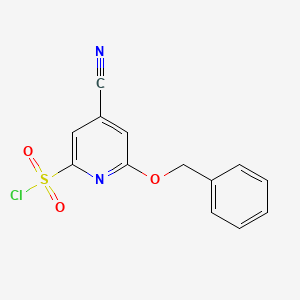

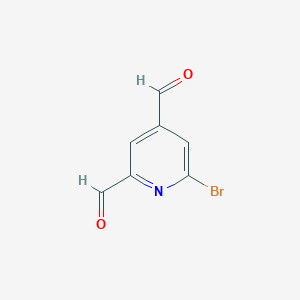

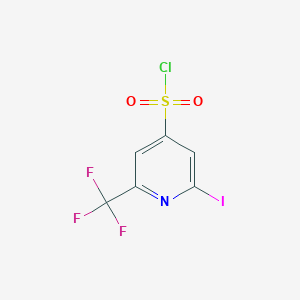
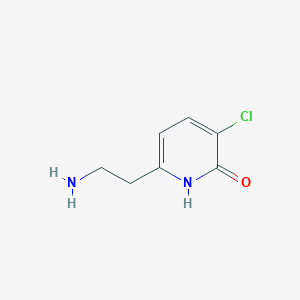
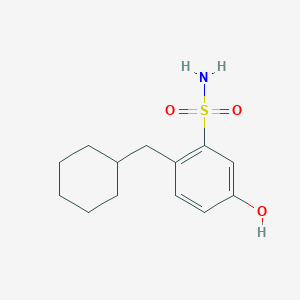
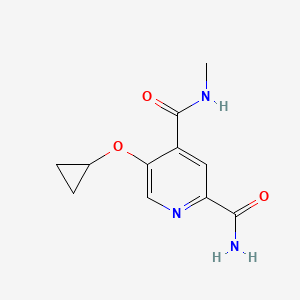

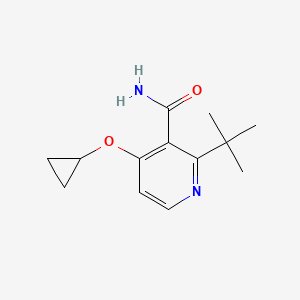
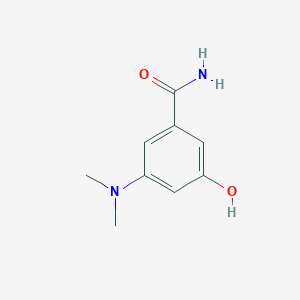

![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
